molecular formula C16H8Cl3NO2 B11532003 3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B11532003
M. Wt: 352.6 g/mol
InChI Key: YVZLIICJQUFRHL-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound characterized by the presence of chlorinated phenyl groups and a dihydropyrrole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves the reaction of 4-chlorobenzaldehyde with 3,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to cyclization to form the dihydropyrrole-dione core.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-phenyl-2,5-dihydro-1H-pyrrole-2,5-dione
  • 3-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Uniqueness

3-(4-CHLOROPHENYL)-1-(3,4-DICHLOROPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the specific arrangement of chlorinated phenyl groups and the dihydropyrrole-dione core

Properties

Molecular Formula

C16H8Cl3NO2

Molecular Weight

352.6 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dichlorophenyl)pyrrole-2,5-dione

InChI

InChI=1S/C16H8Cl3NO2/c17-10-3-1-9(2-4-10)12-8-15(21)20(16(12)22)11-5-6-13(18)14(19)7-11/h1-8H

InChI Key

YVZLIICJQUFRHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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